molecular formula C12F22O3 B1463998 Perfluorohexanoic anhydride CAS No. 308-13-4

Perfluorohexanoic anhydride

Cat. No.: B1463998
CAS No.: 308-13-4
M. Wt: 610.09 g/mol
InChI Key: ZWOIEMQQRPMRSE-UHFFFAOYSA-N
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Description

Perfluorohexanoic anhydride is a fluorinated organic compound with the chemical formula C12F22O3. It is a colorless liquid at room temperature and is known for its unique properties, including high thermal and chemical stability. This compound is primarily used in organic synthesis and various industrial applications due to its resistance to most common chemicals and its ability to provide water and oil repellency.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexanoic anhydride is typically synthesized through the reaction of perfluorohexanoic acid or its salts with an acid anhydride. The reaction is usually carried out under an inert atmosphere to prevent the interference of water and oxygen. The process often requires elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle the corrosive nature of fluorinated compounds. The process includes the purification of the product through distillation or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Perfluorohexanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form perfluorohexanoic acid.

    Substitution: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.

    Reduction: Can be reduced to form perfluorohexanol under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Substitution: Requires nucleophiles such as amines or alcohols.

    Reduction: Often involves reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Perfluorohexanoic acid.

    Substitution: Various substituted perfluorohexanoic derivatives.

    Reduction: Perfluorohexanol.

Scientific Research Applications

Perfluorohexanoic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and surface treatments.

Mechanism of Action

The mechanism by which perfluorohexanoic anhydride exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of surfaces to impart water and oil repellency. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds that are resistant to degradation.

Comparison with Similar Compounds

  • Perfluorooctanoic acid
  • Perfluorooctanesulfonic acid
  • Perfluorobutanesulfonic acid

Comparison: Perfluorohexanoic anhydride is unique due to its specific chain length and the presence of an anhydride functional group, which imparts distinct reactivity compared to other perfluorinated compounds. Its shorter chain length compared to perfluorooctanoic acid and perfluorooctanesulfonic acid results in different physical and chemical properties, such as lower bioaccumulation potential and different environmental behaviors.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F22O3/c13-3(14,5(17,18)7(21,22)9(25,26)11(29,30)31)1(35)37-2(36)4(15,16)6(19,20)8(23,24)10(27,28)12(32,33)34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOIEMQQRPMRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897015
Record name Perfluorohexanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308-13-4
Record name Perfluorohexanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohexanoic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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